Hsp70-derived octapeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hsp70-derived octapeptide is a conserved octapeptide sequence derived from the C-terminal end of the 70 kilodalton heat shock protein (Hsp70). This peptide is known for its ability to interact with tetratricopeptide repeat (TPR) motifs, which are involved in various cellular processes, including protein folding and transport .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-derived octapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the amino acid.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of the protecting group from the amino acid’s amine group, usually with trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and correct sequence .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hsp70-abgeleitetes Oktapeptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt, wenn Cysteinreste vorhanden sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückführen.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Reste substituiert werden, um Struktur-Aktivitätsbeziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenese mit Reagenzien wie N-Methylmorpholin (NMM) und Diisopropylcarbodiimid (DIC).

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind in der Regel modifizierte Versionen des ursprünglichen Peptids, die verwendet werden können, um die Auswirkungen spezifischer Modifikationen auf die Funktion des Peptids zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Hsp70-abgeleitetes Oktapeptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid verwendet, um Protein-Peptid-Wechselwirkungen und die Auswirkungen verschiedener Modifikationen auf die Peptidstabilität und -funktion zu untersuchen.

Biologie: Untersucht für seine Rolle bei zellulären Stressreaktionen und Proteinfaltungsmechanismen.

Medizin: Als potenzieller Therapeutikum bei der Krebsbehandlung erforscht, da es Protein-Protein-Wechselwirkungen modulieren und die Apoptose hemmen kann.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Impfstoffen und als Werkzeug bei der Medikamentenforschung und -entwicklung

5. Wirkmechanismus

Der Wirkmechanismus von Hsp70-abgeleitetem Oktapeptid beinhaltet seine Interaktion mit TPR-Motiven, die in verschiedenen Ko-Chaperon-Proteinen vorkommen. Diese Interaktion erleichtert die korrekte Faltung und den Transport von Client-Proteinen. Das Peptid kann auch die Apoptose hemmen, indem es die Aktivierung von Caspasen, Schlüsselfaktoren im apoptotischen Signalweg, stört. Darüber hinaus kann es zelluläre Stressreaktionen modulieren, indem es die Expression von Hitzeschockproteinen verstärkt .

Wirkmechanismus

The mechanism of action of Hsp70-derived octapeptide involves its interaction with TPR motifs, which are present in various co-chaperone proteins. This interaction facilitates the proper folding and transport of client proteins. The peptide can also inhibit apoptosis by interfering with the activation of caspases, key effectors in the apoptotic pathway. Additionally, it can modulate cellular stress responses by enhancing the expression of heat shock proteins .

Vergleich Mit ähnlichen Verbindungen

Hsp70-abgeleitetes Oktapeptid ist aufgrund seiner spezifischen Sequenz und seiner Interaktion mit TPR-Motiven einzigartig. Ähnliche Verbindungen umfassen:

Hsp90-abgeleitete Peptide: Diese Peptide interagieren ebenfalls mit TPR-Motiven, haben aber unterschiedliche Sequenzen und Funktionen.

AIF-abgeleitete Peptide: Diese Peptide stammen aus dem Apoptose-induzierenden Faktor und können Krebszellen durch Neutralisierung der Hsp70-Funktion für die Apoptose sensibilisieren.

Acridizinium Derivate: Diese kleinen Moleküle stören die Hsp70-Re-Lokalisation nach Hitzeschock

Eigenschaften

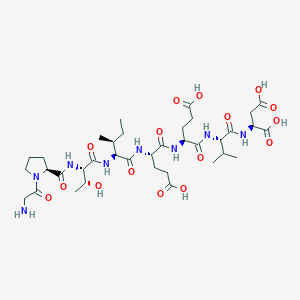

Molekularformel |

C36H58N8O16 |

|---|---|

Molekulargewicht |

858.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

ZFLYGBZWZFFSEA-KXIJWNIYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)

![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)

![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)

![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)

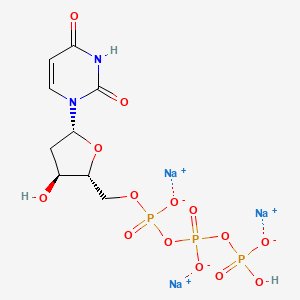

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)

![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)